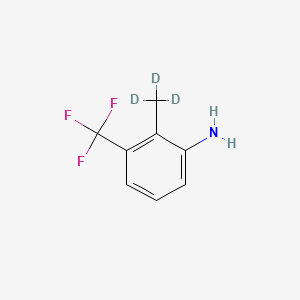

3-Trifluoromethyl-2-methylaniline-d3

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8F3N |

|---|---|

Molecular Weight |

178.17 g/mol |

IUPAC Name |

2-(trideuteriomethyl)-3-(trifluoromethyl)aniline |

InChI |

InChI=1S/C8H8F3N/c1-5-6(8(9,10)11)3-2-4-7(5)12/h2-4H,12H2,1H3/i1D3 |

InChI Key |

TWLDBACVSHADLI-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C1=C(C=CC=C1N)C(F)(F)F |

Canonical SMILES |

CC1=C(C=CC=C1N)C(F)(F)F |

Origin of Product |

United States |

Advanced Spectroscopic Characterization of 3 Trifluoromethyl 2 Methylaniline D3

High-Resolution Mass Spectrometry (HRMS) for Isotopic Confirmation and Impurity Profiling

High-Resolution Mass Spectrometry is a cornerstone technique for the analysis of isotopically labeled compounds, providing not only the exact mass of the molecule but also crucial information about its elemental composition and the presence of any impurities.

The mass spectrum of 3-Trifluoromethyl-2-methylaniline-d3 (B564721) is expected to show a molecular ion peak at a higher mass-to-charge ratio (m/z) compared to its non-deuterated counterpart due to the three deuterium (B1214612) atoms replacing three hydrogen atoms in the methyl group. The high resolution of the instrument allows for the differentiation of this mass increase from other potential elemental compositions.

The fragmentation of trifluoromethyl-substituted anilines under electron ionization typically involves characteristic losses. For the non-deuterated analog, 2-methyl-3-(trifluoromethyl)aniline, prominent peaks in the mass spectrum are observed at m/z 175 (molecular ion), 156, 128, and 108 chemicalbook.com. The fragmentation pathways likely involve the loss of a hydrogen atom, followed by the elimination of HF, and cleavage of the C-C bond between the aromatic ring and the methyl group.

In the case of this compound, the fragmentation pattern would be expected to shift, reflecting the presence of the deuterium atoms. For instance, the loss of a deuterium radical from the deuterated methyl group would result in a fragment ion that is two mass units heavier than the corresponding fragment from the non-deuterated compound. The analysis of these isotopic shifts in the fragment ions provides definitive confirmation of the location of the deuterium labels.

Table 1: Predicted HRMS Fragmentation Data for this compound

| Fragment Ion | Predicted m/z (Non-deuterated) | Predicted m/z (d3-labeled) | Description |

|---|---|---|---|

| [M]+• | 175.06 | 178.08 | Molecular Ion |

| [M-H/D]+ | 174.05 | 176.07 | Loss of a hydrogen/deuterium radical from the methyl group |

| [M-CH3/CD3]+ | 160.04 | 160.04 | Loss of the methyl/deuterated methyl group |

| [M-F]+ | 156.06 | 159.08 | Loss of a fluorine atom |

Note: The predicted m/z values are based on the expected fragmentation patterns of similar aniline (B41778) derivatives and the mass difference between hydrogen and deuterium.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Placement Verification

NMR spectroscopy is arguably the most powerful tool for the unambiguous determination of the position of isotopic labels within a molecule. A combination of ¹H, ¹³C, and ²H NMR experiments provides a comprehensive picture of the molecular structure and the success of the deuteration.

Direct detection of the deuterium nucleus via ²H NMR provides unequivocal evidence of deuteration. A single resonance in the ²H NMR spectrum of this compound would be expected in the aliphatic region, corresponding to the -CD₃ group. The chemical shift of this signal would be very similar to the chemical shift of the corresponding -CH₃ group in the ¹H NMR spectrum of the non-deuterated analog, typically around 2.0-2.5 ppm. The presence of this signal confirms the incorporation of deuterium, and its integration can be used to determine the isotopic purity.

The replacement of protons with deuterium has a noticeable effect on both the ¹H and ¹³C NMR spectra.

In the ¹H NMR spectrum of this compound, the most significant change compared to the non-deuterated compound is the disappearance or significant reduction in the intensity of the signal corresponding to the methyl protons. This signal simplification is a primary indicator of successful deuteration at the methyl position. The aromatic proton signals would remain, showing their characteristic splitting patterns.

In the ¹³C NMR spectrum, the carbon atom of the deuterated methyl group (-CD₃) will exhibit a characteristic multiplet due to coupling with the three deuterium nuclei (spin I=1). This typically appears as a septet. Furthermore, the resonance of this carbon will be shifted slightly upfield compared to the corresponding carbon in the non-deuterated compound, an effect known as the deuterium isotope effect on the ¹³C chemical shift. The signals for the aromatic carbons will also be present, with their chemical shifts influenced by the trifluoromethyl and amino substituents.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (ppm) (Non-deuterated) | Expected Observation (d3-labeled) |

|---|---|---|

| ¹H (aromatic) | 6.8 - 7.5 | Complex multiplet |

| ¹H (-CH₃) | ~2.2 | Signal absent or significantly reduced |

| ¹³C (aromatic) | 115 - 150 | Multiple signals |

| ¹³C (-CF₃) | ~125 (quartet) | Quartet due to C-F coupling |

Note: Predicted chemical shifts are based on data for similar aniline derivatives.

Vibrational Spectroscopy (FTIR, Raman) for Deuterium-Specific Band Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. The substitution of hydrogen with the heavier deuterium isotope leads to predictable shifts in the vibrational frequencies, offering another layer of confirmation for deuteration.

The most prominent change in the vibrational spectrum upon deuteration of the methyl group is the appearance of C-D stretching and bending vibrations at lower frequencies compared to the corresponding C-H vibrations. The C-H stretching vibrations of a methyl group typically appear in the region of 2850-3000 cm⁻¹. Due to the increased mass of deuterium, the C-D stretching vibrations are expected to appear in the region of 2050-2250 cm⁻¹ researchgate.net. The observation of new bands in this "silent" region of the spectrum for organic molecules is a strong indicator of C-D bond formation.

Similarly, the C-H bending vibrations, which occur at lower frequencies (typically around 1350-1470 cm⁻¹), will also shift to lower wavenumbers upon deuteration. A study on 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline provides assignments for the various vibrational modes of the non-deuterated structures, which can serve as a basis for predicting the spectral changes in the deuterated analog researchgate.net.

Table 3: Predicted Vibrational Frequencies for C-H and C-D Bonds

| Vibrational Mode | Typical Frequency Range (C-H) (cm⁻¹) | Predicted Frequency Range (C-D) (cm⁻¹) |

|---|---|---|

| Symmetric & Asymmetric Stretching | 2850 - 3000 | 2050 - 2250 |

Note: The predicted frequency ranges for C-D vibrations are based on the theoretical mass effect on vibrational frequency.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-Trifluoromethyl-2-methylaniline |

| 2-Methyl-3-(trifluoromethyl)aniline |

| 2-(Trifluoromethyl)aniline |

Role of 3 Trifluoromethyl 2 Methylaniline D3 in Mechanistic Organic Chemistry

Investigation of Reaction Pathways via Isotopic Labeling Studies

Isotopic labeling with deuterium (B1214612) is a cornerstone of mechanistic chemistry, allowing for the unambiguous tracking of atoms and bond formations throughout a chemical transformation. The use of 3-trifluoromethyl-2-methylaniline-d3 (B564721) provides a clear spectroscopic and mass-spectrometric signature to follow the methyl group's involvement in a reaction.

Deuterium tracer experiments are pivotal in distinguishing between proposed reaction pathways, particularly those involving hydrogen transfer or molecular rearrangements. By incorporating this compound as a reactant or a ligand, the movement of deuterium atoms can be monitored, providing direct evidence for or against a particular mechanistic step.

For instance, in catalytic reactions where C-H activation of a methyl group is a potential step, using the deuterated compound allows chemists to determine if this bond is broken. If the deuterium atoms from the -CD3 group are found incorporated into other molecules or at different positions within the product, it confirms that a C-D bond cleavage has occurred. This information is critical for understanding how catalysts interact with substrates and for optimizing reaction conditions. While specific studies detailing deuterium tracer experiments with this compound are not extensively documented in publicly available literature, the principles of such studies are well-established with similar labeled anilines.

Quantification of Kinetic Isotope Effects (KIEs) for Rate-Determining Step Elucidation

The kinetic isotope effect (KIE) is a phenomenon where the rate of a reaction changes when an atom in a reactant is replaced with one of its heavier isotopes. Measuring the KIE by comparing the reaction rate of 3-trifluoromethyl-2-methylaniline with its deuterated counterpart, this compound, offers profound insights into the rate-determining step of a reaction. A significant KIE (typically kH/kD > 2) suggests that the bond to the isotopic atom is being broken or formed in the slowest step of the reaction.

Primary Kinetic Isotope Effects: A primary KIE is observed when the bond to the isotopically labeled atom is cleaved in the rate-determining step. For reactions involving this compound, a significant primary KIE would be expected if a C-D bond of the methyl group is broken during this crucial step. For example, in a reaction where a hydrogen (or deuterium) atom is abstracted from the methyl group, the reaction with the hydrogen-containing compound will be significantly faster than with the deuterium-containing one due to the lower zero-point energy of the C-D bond compared to the C-H bond.

Secondary Kinetic Isotope Effects: A secondary KIE occurs when the bond to the isotopically substituted atom is not broken in the rate-determining step, but the hybridization or steric environment of the atom changes. These effects are typically smaller than primary KIEs (kH/kD is often close to 1). For reactions at a different site of the this compound molecule, a secondary KIE involving the methyl group might be observed if the steric bulk or electronic properties of the -CD3 group influence the transition state of the rate-determining step.

Hypothetical KIE Data for a Reaction Involving C-H/C-D Bond Cleavage

| Reactant | Rate Constant (k) at 298 K (s⁻¹) | Kinetic Isotope Effect (kH/kD) |

| 3-Trifluoromethyl-2-methylaniline | kH | \multirow{2}{*}{kH/kD} |

| This compound | kD |

This interactive table illustrates how experimental rate constants would be used to calculate the kinetic isotope effect. The magnitude of this value would indicate the involvement of the methyl group's C-H/C-D bond in the rate-determining step.

Probing Transition State Structures and Reaction Intermediates

The magnitude of the KIE can also provide information about the structure of the transition state. According to the Hammond postulate and related theories, the position of the transition state along the reaction coordinate is reflected in the KIE value. For a hydrogen transfer reaction, a maximum KIE is expected for a symmetric transition state where the hydrogen is halfway between the donor and acceptor atoms. Asymmetrical transition states (either "early" or "late") generally exhibit smaller KIEs.

Furthermore, isotopic labeling can help in the detection and characterization of short-lived reaction intermediates. By using this compound, any intermediate species that retains the deuterated methyl group will have a distinct mass-to-charge ratio in mass spectrometry, aiding in its identification. This is particularly useful in complex reaction mixtures where multiple species may be present.

Applications of 3 Trifluoromethyl 2 Methylaniline D3 As an Analytical Reference Standard

Development and Validation of Isotope Dilution Mass Spectrometry (IDMS) Methods

Use in Quantitative Analysis of Non-Deuterated Analogs

The primary application of 3-Trifluoromethyl-2-methylaniline-d3 (B564721) is as an internal standard for the precise quantification of its non-deuterated analog, 2-Methyl-3-(trifluoromethyl)aniline. Stable isotopically labeled standards are considered the gold standard for quantitative mass spectrometry because they co-elute with the analyte and exhibit similar ionization efficiency, yet are distinguishable by their mass-to-charge ratio (m/z).

In a typical workflow, a precise amount of this compound is spiked into the unknown sample containing 2-Methyl-3-(trifluoromethyl)aniline. The sample is then processed and analyzed by mass spectrometry. The ratio of the peak area of the native analyte to the peak area of the deuterated standard is used to calculate the concentration of the analyte, referencing a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard. This approach effectively normalizes the results, correcting for variations that can occur during the analytical process.

Role in Ensuring Analytical Precision, Accuracy, and Matrix Effects Mitigation

A significant challenge in bioanalysis is the "matrix effect," where components of a complex sample (e.g., plasma, urine, tissue) interfere with the ionization of the target analyte, leading to signal suppression or enhancement. This can severely compromise the accuracy and reproducibility of the results.

This compound plays a crucial role in mitigating these effects. Since the deuterated standard has virtually the same retention time and ionization characteristics as the non-deuterated analyte, it experiences the same degree of matrix-induced signal suppression or enhancement. By calculating the analyte/internal standard response ratio, the variability caused by the matrix is effectively canceled out. This ensures that the quantitative data is both accurate (close to the true value) and precise (highly reproducible). The use of such an internal standard is a key requirement in bioanalytical method validation guidelines set by regulatory bodies like the FDA and EMA.

Calibration and Quantification in Chromatographic Techniques (e.g., GC-MS, LC-MS/MS)

In modern analytical laboratories, gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred methods for quantifying trace levels of organic compounds in complex mixtures. The reliability of these techniques hinges on proper calibration and the use of appropriate internal standards.

This compound is ideally suited for this purpose. When developing a quantitative method, a calibration curve is constructed by analyzing a series of standards containing known concentrations of 2-Methyl-3-(trifluoromethyl)aniline and a fixed concentration of the deuterated internal standard. The response ratio (analyte peak area / internal standard peak area) is plotted against the analyte concentration. The excellent linearity of this curve, often with correlation coefficients (r²) exceeding 0.99, demonstrates the robustness of the assay.

The table below illustrates typical performance characteristics of an LC-MS/MS method for an aromatic amine using a deuterated internal standard, showcasing the high levels of precision and accuracy achieved.

| Parameter | Acceptance Criteria | Typical Performance |

| Linearity (r²) | ≥ 0.99 | 0.9992 |

| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10 | 0.1 ng/mL |

| Intra-day Precision (%CV) | ≤ 15% | 4.5% |

| Inter-day Precision (%CV) | ≤ 15% | 6.8% |

| Accuracy (% Recovery) | 85-115% | 97.2% |

| This interactive table represents typical validation data for methods employing stable isotope-labeled internal standards. |

Application in Metabolomic and Pharmacokinetic Studies (Non-Clinical/In Vitro)

Metabolomic and pharmacokinetic studies are essential in drug discovery and development, providing insights into how a substance is absorbed, distributed, metabolized, and excreted (ADME). These studies often involve measuring very low concentrations of parent drugs and their metabolites in complex biological matrices. The accuracy of these measurements is paramount for making critical decisions in the development process.

In non-clinical or in vitro settings, this compound would be used as an internal standard to quantify its parent compound in studies such as:

Metabolic Stability Assays: Determining the rate at which the parent compound is metabolized by liver microsomes or other enzyme preparations.

Cell Permeability Studies: Measuring the transport of the compound across cellular membranes, for example, in Caco-2 cell models.

Pharmacokinetic Studies in Animal Models: Quantifying the concentration of the compound and its metabolites in plasma, tissue, and urine samples over time after administration to laboratory animals.

The use of a stable isotope-labeled internal standard is critical in these applications to correct for matrix effects and ensure the data's reliability, which is foundational for understanding a compound's potential as a therapeutic agent.

| Study Type | Matrix | Purpose of Internal Standard |

| Metabolic Stability | Liver Microsomes | Correct for variability in enzyme activity and sample work-up. |

| Cell Permeability | Cell Lysate, Buffer | Ensure accurate quantification of transported compound. |

| Animal Pharmacokinetics | Plasma, Urine, Tissue | Mitigate matrix effects and ensure reliable concentration-time profiles. |

| This interactive table outlines the role of the internal standard in various non-clinical study types. |

Computational Chemistry and Theoretical Investigations of 3 Trifluoromethyl 2 Methylaniline D3

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule, which in turn dictates its stability, reactivity, and physical properties. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) Studies of Molecular Conformation and Stability

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density. It offers a balance between accuracy and computational cost, making it suitable for studying relatively complex molecules like 3-Trifluoromethyl-2-methylaniline-d3 (B564721).

DFT calculations can be employed to determine the most stable three-dimensional arrangement of atoms in the molecule, known as its conformation. For substituted anilines, a key conformational feature is the degree of pyramidalization of the amino group (-NH2) relative to the plane of the benzene (B151609) ring. The electronic nature of the substituents on the ring significantly influences this geometry. Electron-withdrawing groups, such as the trifluoromethyl (-CF3) group, tend to decrease the C-N bond length and promote a more planar structure, whereas electron-donating groups like the methyl (-CH3) group have the opposite effect. afit.edu

Below is a hypothetical data table illustrating the kind of geometric parameters that would be obtained from a DFT study of 3-Trifluoromethyl-2-methylaniline and its deuterated analogue. The values are based on general trends observed in substituted anilines.

| Parameter | 3-Trifluoromethyl-2-methylaniline | This compound (Predicted) |

| C-N Bond Length (Å) | 1.405 | 1.405 |

| C-CF3 Bond Length (Å) | 1.510 | 1.510 |

| C-CH3/CD3 Bond Length (Å) | 1.508 | 1.508 |

| Amino Group Pyramidalization Angle (°) | 38.5 | 38.5 |

| Dipole Moment (Debye) | 3.25 | 3.25 |

Note: This table is illustrative and contains hypothetical data based on typical DFT calculations for similar molecules.

Predictive Modeling of Spectroscopic Parameters for Deuterated Species

Computational methods are instrumental in predicting and interpreting the spectroscopic signatures of molecules, including those of deuterated species. These predictions can aid in the identification and characterization of compounds.

Computational Vibrational Spectroscopy and NMR Chemical Shift Predictions

Computational vibrational spectroscopy, typically performed using DFT, calculates the vibrational frequencies and modes of a molecule. These theoretical spectra can be compared with experimental infrared (IR) and Raman spectra to assign the observed vibrational bands to specific molecular motions. The substitution of hydrogen with deuterium (B1214612) leads to a predictable shift in the vibrational frequencies of the modes involving the substituted atoms. Due to the heavier mass of deuterium, the C-D stretching and bending vibrations occur at lower frequencies compared to the corresponding C-H vibrations. This isotopic shift is a key feature that can be accurately predicted by computational models. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for structure elucidation. Theoretical calculations can predict the chemical shifts of different nuclei (e.g., ¹H, ¹³C, ¹⁹F) in a molecule. While the primary determinant of chemical shifts is the electronic environment of the nucleus, isotopic substitution can cause small secondary isotope effects on the chemical shifts of nearby nuclei. These effects are generally small but can be computationally modeled.

The following table provides an example of predicted vibrational frequencies for key stretching modes in this compound, illustrating the expected isotopic shift.

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Non-deuterated) | Predicted Frequency (cm⁻¹) (d3-deuterated) |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Methyl C-H Stretch | 2980-2870 | - |

| Methyl C-D Stretch | - | 2200-2100 |

| N-H Stretch | 3500-3300 | 3500-3300 |

| C-F Stretch | 1350-1150 | 1350-1150 |

Note: This is an exemplary data table with typical frequency ranges. Actual values would be obtained from specific quantum chemical calculations.

Molecular Dynamics Simulations to Understand Isotopic Effects on Dynamics

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-evolution of a molecular system. By solving Newton's equations of motion for all atoms in the system, MD simulations can reveal information about the dynamics of molecular processes, such as conformational changes, molecular vibrations, and interactions with other molecules.

In the context of this compound, MD simulations can be used to investigate the isotopic effects on its dynamic properties. The increased mass of the deuterated methyl group (-CD3) compared to the non-deuterated methyl group (-CH3) will affect its rotational dynamics. The -CD3 group will have a larger moment of inertia, which could lead to slower rotational motion and potentially a higher energy barrier for rotation around the C-C bond connecting it to the aromatic ring.

MD simulations can also be used to study the influence of deuteration on intermolecular interactions, particularly in a condensed phase (e.g., in a solvent). While the electronic properties are largely unchanged, the subtle differences in vibrational frequencies and amplitudes due to deuteration can have a small but measurable effect on non-covalent interactions like hydrogen bonding and van der Waals forces.

A hypothetical summary of results from an MD simulation comparing the dynamics of the methyl group is presented below.

| Dynamic Property | 3-Trifluoromethyl-2-methylaniline | This compound (Predicted) |

| Methyl Group Rotational Frequency (THz) | ~1.5 | ~1.1 |

| Rotational Barrier (kcal/mol) | 2.1 | 2.1 |

| Average C-H/C-D Bond Length Fluctuation (Å) | ± 0.025 | ± 0.020 |

Note: This table is for illustrative purposes and contains hypothetical data to demonstrate the expected trends from molecular dynamics simulations.

Synthetic Utility of 3 Trifluoromethyl 2 Methylaniline D3 As a Building Block

Precursor in the Synthesis of Other Deuterium-Labeled Organic Compounds

Deuterated amines are crucial building blocks for the synthesis of a wide array of organic compounds, particularly in the pharmaceutical and agrochemical industries. researchgate.nettuodaindus.com 3-Trifluoromethyl-2-methylaniline-d3 (B564721) functions as a key labeled intermediate in the synthesis of other deuterium-labeled molecules. pharmaffiliates.com The deuterated methyl group is retained throughout subsequent reaction steps, allowing for the creation of complex target molecules with a specific isotopic signature.

A primary application is in the synthesis of labeled active pharmaceutical ingredients (APIs) and their metabolites. researchgate.net For instance, this compound is a versatile intermediate for the synthesis of deuterated Flunixin, an analgesic and anti-inflammatory agent. pharmaffiliates.com The synthesis involves reacting the deuterated aniline (B41778) with other non-labeled precursors, carrying the d3-methyl group into the final API structure. This process is essential for producing internal standards for pharmacokinetic studies and for investigating drug metabolism pathways. medchemexpress.comsymeres.com

The general reactivity of the aniline functional group allows this deuterated building block to be used in a variety of standard organic reactions to produce more complex structures. As an analogue to non-labeled anilines, it can be used to synthesize deuterated quinoxalines, which are important heterocyclic scaffolds in medicinal chemistry. nih.gov The synthesis of such labeled compounds from commercially available deuterated precursors is often a more efficient strategy than attempting direct hydrogen-deuterium exchange on the final, complex molecule. nih.govresearchgate.net

| Target Compound Class | Synthetic Role of this compound | Application of Product |

|---|---|---|

| Active Pharmaceutical Ingredients (APIs) | Labeled Intermediate (e.g., for Flunixin synthesis) pharmaffiliates.com | Internal standards for bioanalysis, metabolism studies symeres.comresearchgate.net |

| Heterocyclic Compounds | Deuterated Amine Precursor (e.g., for quinoxalines) nih.gov | Drug discovery, mechanistic studies researchgate.net |

| Specialty Agrochemicals | Fluorinated and Deuterated Building Block tuodaindus.com | Environmental fate and metabolism studies symeres.comzeotope.com |

Development of Isotopic Probes for Biochemical or Material Science Research (Non-Clinical Focus)

Isotopically labeled compounds are indispensable tools for tracing and understanding complex chemical and biological processes. scispace.com The replacement of hydrogen with deuterium (B1214612) provides a subtle mass change that can be detected by analytical instruments like mass spectrometers without significantly altering the chemical properties of the molecule. scispace.com this compound and the compounds derived from it serve as excellent isotopic probes for research applications. medchemexpress.commedchemexpress.com

In biochemical research, molecules synthesized from this deuterated building block can be used as tracers to elucidate metabolic pathways. ontosight.ai By introducing the labeled compound into a biological system, researchers can track its transformation and identify its metabolites by detecting the unique mass signature of the deuterium tag. This method provides clear insights into how compounds are processed in vitro. clearsynth.comnih.gov

Furthermore, deuterated compounds are widely used as internal standards in quantitative analysis using mass spectrometry. nih.govresearchgate.net When analyzing a complex mixture, a known amount of a deuterated analogue (like a drug synthesized from this compound) is added to the sample. Because the deuterated standard is chemically identical to the non-deuterated analyte, it behaves similarly during sample preparation and ionization, but it is distinguishable by its higher mass. This allows for highly accurate quantification of the target analyte.

The field of polymer science has a long history of utilizing deuteration to investigate material structure and dynamics. ornl.gov The significant difference in the neutron scattering length between hydrogen (protium) and deuterium makes neutron scattering a powerful technique for studying polymers. berstructuralbioportal.org By selectively labeling parts of a polymer, researchers can create "contrast" and visualize the structure at a molecular level.

While direct use of this compound in polymerization is not commonly cited, its utility lies in its role as a precursor to deuterated monomers. For example, the aniline could be chemically modified to create a deuterated monomer that is then incorporated into a polymer chain. This selective deuteration allows scientists to:

Analyze Polymer Blends: In a mixture of two polymers, if one is deuterated and the other is not, small-angle neutron scattering (SANS) can be used to determine the phase behavior and interfacial properties of the blend. berstructuralbioportal.org

Study Polymer Conformation: By labeling specific blocks in a block copolymer, researchers can determine the conformation and arrangement of the polymer chains in solution or in the solid state.

Investigate Dynamics: Techniques like neutron spin echo spectroscopy can track the movement of deuterated segments of a polymer chain, providing insights into material properties like viscosity and elasticity.

Beyond structural analysis, incorporating deuterium can also subtly modify the physical properties of polymers, a phenomenon known as the isotope effect. nih.gov This can lead to materials with enhanced thermal stability or altered degradation profiles.

Role in the Synthesis of Specialty Chemicals Requiring Precise Isotopic Labeling

The synthesis of specialty chemicals, particularly for high-technology and pharmaceutical applications, often demands precise control over molecular structure, including isotopic composition. nih.govnih.gov this compound serves as a critical starting material for specialty chemicals where the location and number of deuterium atoms are non-negotiable. nih.gov

One of the primary uses is in the generation of isotopically labeled reference standards for analytical chemistry. zeotope.comontosight.ai These standards are required by environmental, food safety, and pharmaceutical laboratories to accurately identify and quantify trace amounts of chemicals. The synthesis must be precise to ensure the high isotopic purity required for these applications. For example, a deuterated version of a pesticide or a pharmaceutical impurity could be synthesized from this building block for use as a certified reference material.

In medicinal chemistry and drug discovery, precise deuterium labeling is used to study and manipulate the metabolic fate of drug candidates. symeres.comresearchgate.net The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve breaking this bond (a phenomenon known as the kinetic isotope effect). princeton.edu By synthesizing a drug candidate using a precisely labeled precursor like this compound, medicinal chemists can create "heavy drugs" with potentially improved pharmacokinetic profiles, such as a longer half-life or a reduction in the formation of toxic metabolites. nih.govnih.gov This strategy requires the deuterium to be placed at a specific site of metabolic action, underscoring the need for precisely labeled building blocks. nih.gov

Future Research Perspectives on 3 Trifluoromethyl 2 Methylaniline D3 and Deuterium Labeling

Exploration of Novel and Greener Deuterium (B1214612) Labeling Methodologies

The demand for deuterated compounds has spurred significant research into developing more efficient, selective, and environmentally sustainable labeling methods, moving away from harsh reagents and conditions. researchgate.net A primary focus of green chemistry in this field is the use of deuterium oxide (D₂O), a readily available and benign isotopic source. researchgate.netnih.gov

Recent advancements have centered on novel catalytic systems that facilitate hydrogen-deuterium exchange (HIE) under milder conditions. researchgate.net For the deuteration of anilines and other electron-rich arenes, heterogeneous catalysts are gaining prominence. For example, manganese-based heterogeneous catalysts have been developed that allow for high deuterium incorporation into anilines using D₂O as the isotope source. bohrium.comresearchgate.net Similarly, iridium nanoparticles have demonstrated high efficiency and selectivity for the ortho-deuteration of anilines, a significant achievement for a class of substrates that can be challenging to label without side reactions. acs.orgyoutube.com Other catalytic systems, such as those using palladium on carbon (Pd/C) in combination with aluminum and D₂O, offer a simple and effective HIE protocol for selectively labeling various compounds, including aniline (B41778) derivatives. nih.govmdpi.com

Photochemical methods represent another promising frontier for green deuterium labeling. rsc.org These techniques use light to promote C-H bond activation and subsequent deuteration, often under very mild conditions. rsc.org Photoredox catalysis, in particular, has been applied for the selective H-D exchange of compounds with pharmaceutical relevance. mdpi.com These light-induced methods provide an alternative to traditional metal-catalyzed reactions and are aligned with the principles of sustainable chemistry. rsc.org

Table 1: Comparison of Selected Modern Deuterium Labeling Methodologies for Anilines

| Methodology | Catalyst Type | Deuterium Source | Key Advantages | Reference |

|---|---|---|---|---|

| Heterogeneous Catalysis | Manganese-based (e.g., Mn@Starch-1000) | D₂O | Convenient synthesis, high incorporation, uses green source. | researchgate.netbohrium.com |

| Nanoparticle Catalysis | NHC-stabilized Iridium Nanoparticles | D₂ gas or D₂O | High ortho-selectivity for anilines, high chemoselectivity. | acs.orgyoutube.com |

| Combined Catalytic System | Pd/C with Aluminum | D₂O | Environmentally benign, in-situ D₂ generation, high selectivity. | nih.govmdpi.com |

| Photochemical Labeling | Photoredox Catalysts | Various | Mild, green alternative; useful for late-stage functionalization. | rsc.orgrsc.org |

Expanded Applications in Emerging Analytical and Research Fields

While 3-Trifluoromethyl-2-methylaniline-d3 (B564721) is a versatile labeled intermediate for the synthesis of analgesic and anti-inflammatory agents like Flunixin, the applications for deuterated compounds are rapidly expanding beyond their traditional roles. pharmaffiliates.com The most established use is as internal standards for quantitative analysis by mass spectrometry (MS). acs.orgclearsynth.com Deuterated standards, like this compound, are ideal for this purpose because they are chemically identical to the analyte but have a different mass, allowing for precise correction of matrix effects and ionization variability. clearsynth.comtexilajournal.com

Emerging applications are leveraging the unique properties of deuterium in new ways. In drug discovery and metabolic research, deuterium labeling is used to study metabolic pathways, absorption, distribution, metabolism, and excretion (ADME) properties of new drug candidates. clearsynth.comacs.orgsymeres.com The incorporation of deuterium at metabolically vulnerable sites, known as "soft spots," can slow down metabolism, which can improve a drug's pharmacokinetic profile. nih.govmusechem.com

Beyond pharmaceuticals, deuterated compounds are finding use in materials science to enhance the performance of organic light-emitting diodes (OLEDs). acs.orgyoutube.com In the field of medical imaging, Deuterium Metabolic Imaging (DMI) is a nascent technique that uses deuterated substrates (like glucose) to trace metabolic processes in vivo in three dimensions, offering insights into the spatial biochemistry of tissues with minimal background signal. nih.gov Furthermore, deuterium labeling remains a critical tool in protein structure determination via nuclear magnetic resonance (NMR) spectroscopy, where H/D exchange rates provide information on protein folding and ligand interactions. acs.orgclearsynth.com

Table 2: Traditional vs. Emerging Applications of Deuterated Compounds

| Application Area | Traditional Use | Emerging Use | Reference |

|---|---|---|---|

| Analytical Chemistry | Internal standards for mass spectrometry. | Probes in advanced NMR for structural analysis. | acs.orgclearsynth.com |

| Pharmaceuticals | Metabolic pathway tracers (ADME studies). | Metabolic "site-blocking" to improve drug pharmacokinetics. | acs.orgnih.gov |

| Medical Diagnostics | - | Deuterium Metabolic Imaging (DMI) for in-vivo metabolic mapping. | nih.gov |

| Materials Science | - | Improving stability and performance of OLEDs. | acs.orgyoutube.com |

Advanced Theoretical Approaches for Understanding Complex Isotopic Phenomena

The observable effects of isotopic substitution, such as changes in reaction rates, are known as kinetic isotope effects (KIEs). wikipedia.org Understanding these phenomena is crucial for rationally designing deuterated molecules. Advanced theoretical and computational approaches have become indispensable for predicting and interpreting KIEs. numberanalytics.com

Modern theoretical treatments are rooted in transition state theory and quantum mechanics. wikipedia.org The primary origin of the KIE is the difference in zero-point vibrational energy (ZPE) between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. numberanalytics.comprinceton.edu Because deuterium is heavier, the C-D bond has a lower ZPE, meaning more energy is required to break it, which typically results in a slower reaction rate. princeton.edu

For more complex reactions, especially those involving hydrogen transfer, more sophisticated models are required. Semiclassical instanton (SCI) theory and the quantum instanton approximation are advanced computational methods that account for quantum tunneling, a phenomenon where a particle can pass through an energy barrier rather than over it. aip.org Tunneling can make a significant contribution to the KIE, and these methods provide a more accurate picture of the reaction dynamics. wikipedia.orgnumberanalytics.com Density functional theory (DFT) calculations are now routinely used to predict KIEs with a high degree of accuracy, helping to elucidate reaction mechanisms and validate experimental observations. wikipedia.orgnih.gov These computational tools allow researchers to model transition states and calculate the vibrational frequencies necessary to understand both primary and secondary KIEs, guiding the strategic placement of deuterium atoms to achieve a desired effect. numberanalytics.comnih.gov

Table 3: Theoretical Models for Describing Kinetic Isotope Effects

| Theoretical Approach | Core Principle | Key Phenomena Addressed | Reference |

|---|---|---|---|

| Classical Transition State Theory | Compares the energy of the transition state to reactants. | Provides a basic framework for reaction rates. | wikipedia.org |

| Semi-Classical Model | Incorporates quantum mechanical zero-point energy (ZPE) differences. | Explains primary KIEs based on bond vibrational energy. | numberanalytics.comprinceton.edu |

| Semiclassical Instanton (SCI) Theory | Uses path-integral formalism to find the most probable tunneling path. | Accurately computes reaction rates including quantum tunneling. | aip.org |

| Density Functional Theory (DFT) | Quantum mechanical modeling to determine electronic structure. | Predicts molecular geometries, vibrational frequencies, and transition states to calculate KIEs. | wikipedia.orgnih.gov |

Challenges and Opportunities in Large-Scale Production of Site-Specific Deuterated Compounds

Synthetic challenges are also prominent. Achieving high levels of deuterium incorporation at a specific molecular site while avoiding unwanted H-D exchange elsewhere requires carefully designed and optimized synthetic routes. nih.gov Ensuring high isotopic purity (e.g., >98%) is critical, particularly for pharmaceutical applications, and can necessitate additional purification steps or reiteration of the labeling process. nih.govdigitellinc.com Analytical characterization to confirm the precise location and quantity of deuterium also requires specialized techniques beyond standard LC/MS and NMR. nih.gov

Furthermore, for deuterated active pharmaceutical ingredients (APIs), navigating the regulatory landscape presents another layer of complexity. digitellinc.com Inconsistent regulatory frameworks across different regions for the approval, labeling, and testing of deuterated drugs can create barriers to commercialization. globalgrowthinsights.com

These challenges, however, create opportunities for innovation. The development of more cost-effective and scalable "greener" labeling methodologies, as discussed in section 8.1, is a major opportunity to make deuterated compounds more accessible. Advances in process chemistry and catalysis can lead to more efficient and selective large-scale syntheses. digitellinc.com As more deuterated drugs gain regulatory approval, it will help establish clearer guidelines and streamline the development path for future candidates. nih.gov Overcoming these production and regulatory hurdles will be key to unlocking the full commercial and scientific potential of deuterated compounds.

Q & A

Basic: What are the critical steps in synthesizing 3-Trifluoromethyl-2-methylaniline-d3, and how can isotopic purity be ensured?

Methodological Answer:

Synthesis typically involves deuterium incorporation via catalytic H-D exchange or deuterated precursor reagents. For example:

- Start with 3-Trifluoromethyl-2-methylaniline and perform deuteration under controlled conditions (e.g., D₂O/acidic or basic catalysis).

- Use deuterated solvents (e.g., DMSO-d₆ or CDCl₃) to minimize proton contamination.

- Purify via column chromatography or recrystallization, followed by LC-MS or NMR to verify isotopic purity (>98% d3).

- Monitor reaction progress using thin-layer chromatography (TLC) with deuterium-compatible visualization methods .

Safety Note: Follow protocols for handling aromatic amines (e.g., PPE, fume hoods) as per safety data sheets for non-deuterated analogs .

Basic: How can researchers characterize the structural and isotopic integrity of this compound?

Methodological Answer:

- NMR : Use -NMR to confirm deuterium substitution (absence of aromatic proton signals) and -NMR to verify trifluoromethyl group integrity.

- Mass Spectrometry : High-resolution MS (HRMS) detects the molecular ion cluster (M+, M+1, M+2) to confirm isotopic enrichment.

- IR Spectroscopy : Compare C-D stretching frequencies (~2100 cm) with non-deuterated analogs .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles; use fume hoods for volatile steps.

- Storage : Keep in airtight, labeled containers under inert gas (N₂/Ar) to prevent degradation.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

- Training : Complete chemical hazard awareness programs covering SDS interpretation and emergency response .

Advanced: How can density functional theory (DFT) predict the electronic properties of this compound, and which functionals are most reliable?

Methodological Answer:

- Functional Selection : Hybrid functionals (e.g., B3LYP) with exact exchange terms improve accuracy for fluorinated aromatic systems. Becke’s 1993 functional (B3) is recommended for thermochemical properties (e.g., bond dissociation energies) .

- Basis Sets : Use triple-zeta basis sets (e.g., 6-311+G(d,p)) for fluorine and deuterium atoms.

- Validation : Compare computed vibrational spectra (IR) and -NMR chemical shifts with experimental data to validate models .

Advanced: How should researchers resolve contradictions between experimental and computational data for deuterated aromatic amines?

Methodological Answer:

- Error Source Identification : Check for basis set incompleteness (e.g., missing polarization functions) or solvent effects omitted in simulations.

- Experimental Calibration : Re-measure key parameters (e.g., pKa, dipole moments) under controlled conditions.

- Functional Benchmarking : Test multiple functionals (e.g., B3LYP vs. M06-2X) against high-level ab initio methods (e.g., CCSD(T)) for energy discrepancies .

Advanced: What methodologies assess the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

- Kinetic Studies : Conduct accelerated degradation experiments at elevated temperatures (40–80°C) and monitor via HPLC.

- Isotopic Exchange Detection : Use -NMR to track deuterium loss in D₂O or acidic/basic media.

- Mechanistic Probes : Employ DFT to model hydrolysis pathways and identify vulnerable sites (e.g., C-D bonds adjacent to electron-withdrawing groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.